REACTION_CXSMILES
|
[CH3:1][S:2]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:11][CH2:12]O)[CH2:7][CH2:6]1)(=[O:4])=[O:3].S(Cl)([Cl:16])=O.C1COCC1>ClC(Cl)C>[Cl:16][CH2:12][CH2:11][N:8]1[CH2:9][CH2:10][CH:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1CCN(CC1)CCO
|
Name
|
|
Quantity
|
1.092 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide the crude
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum for 20 hour
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC(CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |